molecular formula C6H4Cl4P2 B1623009 1,3-Bis(dichlorophosphino)benzene CAS No. 82495-68-9

1,3-Bis(dichlorophosphino)benzene

Cat. No.: B1623009
CAS No.: 82495-68-9
M. Wt: 279.8 g/mol
InChI Key: BNKYCUREFTUHLF-UHFFFAOYSA-N
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Description

1,3-Bis(dichlorophosphino)benzene is an organophosphorus compound with the formula C₆H₄(PCl₂)₂. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structure and reactivity. It is commonly used as a precursor for the synthesis of various diphosphine ligands, which are essential in coordination chemistry and catalysis.

Preparation Methods

The synthesis of 1,3-Bis(dichlorophosphino)benzene typically involves the chlorination of 1,3-diphosphinobenzene using phosphorus pentachloride (PCl₅). This reaction is carried out under controlled conditions to achieve high yields. The general reaction can be represented as follows:

C6H4(PH2)2+2PCl5C6H4(PCl2)2+2HCl+2PCl3C₆H₄(PH₂)₂ + 2 PCl₅ \rightarrow C₆H₄(PCl₂)₂ + 2 HCl + 2 PCl₃ C6​H4​(PH2​)2​+2PCl5​→C6​H4​(PCl2​)2​+2HCl+2PCl3​

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

1,3-Bis(dichlorophosphino)benzene undergoes various chemical reactions, including:

  • Substitution Reactions: : It reacts with organometallic reagents such as organolithium or Grignard reagents to form P-C bonds. For example:

    C6H4(PCl2)2+2RMgXC6H4(PR2)2+2MgXClC₆H₄(PCl₂)₂ + 2 RMgX \rightarrow C₆H₄(PR₂)₂ + 2 MgXCl C6​H4​(PCl2​)2​+2RMgX→C6​H4​(PR2​)2​+2MgXCl

    where R represents an alkyl or aryl group.

  • Oxidation and Reduction Reactions: : The compound can be oxidized to form phosphine oxides or reduced to form phosphines. Common oxidizing agents include hydrogen peroxide (H₂O₂) and reducing agents include lithium aluminum hydride (LiAlH₄).

  • Ring Closure Reactions: : It can react with primary amines to form five-membered rings, which are valuable intermediates in the synthesis of various organic compounds.

Scientific Research Applications

1,3-Bis(dichlorophosphino)benzene has a wide range of applications in scientific research:

  • Chemistry: : It is used as a precursor for the synthesis of diphosphine ligands, which are crucial in coordination chemistry and catalysis. These ligands are employed in the formation of metal complexes that serve as catalysts in various chemical reactions.

  • Biology and Medicine:

  • Industry: : The compound is used in the production of coordination polymers, organic wires, and metal-organic frameworks (MOFs). These materials have applications in areas such as gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of 1,3-Bis(dichlorophosphino)benzene primarily involves its ability to form strong P-C bonds through substitution reactions. The dichlorophosphino groups (PCl₂) are highly reactive and can readily undergo nucleophilic substitution with various reagents. This reactivity is exploited in the synthesis of complex ligands and coordination compounds.

Comparison with Similar Compounds

1,3-Bis(dichlorophosphino)benzene can be compared with other similar compounds such as 1,2-Bis(dichlorophosphino)benzene and 1,4-Bis(dichlorophosphino)benzene. These compounds share similar reactivity but differ in the position of the dichlorophosphino groups on the benzene ring. The unique positioning of the PCl₂ groups in this compound allows for the formation of specific coordination geometries and catalytic properties that are distinct from its isomers.

Similar Compounds

  • 1,2-Bis(dichlorophosphino)benzene
  • 1,4-Bis(dichlorophosphino)benzene
  • 1,2,4-Tris(dichlorophosphino)benzene
  • 1,2,4,5-Tetrakis(dichlorophosphino)benzene

These compounds are also valuable in the synthesis of ligands and coordination compounds, each offering unique properties based on the arrangement of the dichlorophosphino groups.

Properties

IUPAC Name

dichloro-(3-dichlorophosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4P2/c7-11(8)5-2-1-3-6(4-5)12(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYCUREFTUHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400465
Record name 1,3-BIS(DICHLOROPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82495-68-9
Record name 1,3-Bis(dichlorophosphino)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82495-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-BIS(DICHLOROPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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